Cinnamic anhydride
Overview
Description
Cinnamic anhydride is an organic compound derived from cinnamic acid. It is a white crystalline solid with a characteristic odor. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals, perfumery, and polymer chemistry.
Mechanism of Action
- Its primary targets include enzymes involved in biosynthetic pathways, such as phenylalanine ammonia-lyase (PAL) . PAL converts phenylalanine to cinnamic acid during plant metabolism .
- Biosynthesis : Cinnamic acid is a central intermediate in the biosynthesis of several natural products, including lignols, flavonoids, and coumarins. PAL catalyzes the conversion of phenylalanine to cinnamic acid .
- Chemical Reactivity : Cinnamic acid can undergo various chemical reactions due to its unsaturated carboxylic acid structure. For example, it can form esters (e.g., ethyl cinnamate) and undergo condensation reactions .
- Hydrolysis : When cinnamic anhydride (a derivative of cinnamic acid) reacts with water, it undergoes hydrolysis to regenerate cinnamic acid. This process involves breaking the anhydride functional group .
- Flavonoids and Coumarins : Cinnamic acid participates in the formation of flavonoids and coumarins, which have diverse roles in plant defense and signaling .
- Cellular Effects : Cinnamic acid and its derivatives exhibit various effects, including:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Cinnamic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of cinnamic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid . This interaction is crucial for the biosynthesis of phenylpropanoids, which are important for plant defense mechanisms and structural integrity. Additionally, this compound can undergo hydrolysis to form cinnamic acid, which exhibits antioxidant, antimicrobial, and anti-inflammatory properties .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by causing irreversible DNA damage . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular metabolism . In addition, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, this compound inhibits the activity of phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of cinnamic acid . This inhibition results in decreased production of cinnamic acid and its derivatives. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are crucial for the biosynthesis of various secondary metabolites . These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum (ER), where it interacts with enzymes involved in phenylpropanoid metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . These subcellular interactions are vital for the compound’s biochemical and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamic anhydride can be synthesized through several methods. One common method involves the reaction of cinnamic acid with acetic anhydride in the presence of a catalyst such as anhydrous sodium acetate. The reaction is typically carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Cinnamic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid.
Reduction: Reduction reactions can convert it to cinnamic alcohol.
Substitution: It can participate in substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Cinnamic acid.
Reduction: Cinnamic alcohol.
Substitution: Various substituted cinnamic derivatives depending on the reagent used.
Scientific Research Applications
Cinnamic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and fragrances.
Comparison with Similar Compounds
Cinnamic Acid: A precursor to cinnamic anhydride, it shares similar chemical properties but differs in its reactivity and applications.
Cinnamaldehyde: Another related compound, it is primarily used for its flavor and fragrance properties.
Cinnamic Alcohol: A reduction product of this compound, it has applications in perfumery and flavoring.
Uniqueness: this compound is unique due to its anhydride functional group, which imparts distinct reactivity compared to its related compounds. This makes it particularly useful in organic synthesis and industrial applications where specific chemical transformations are required .
Properties
IUPAC Name |
3-phenylprop-2-enoyl 3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDRSGUZBCDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260106 | |
Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-56-7 | |
Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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